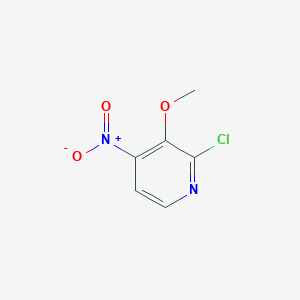

2-Chloro-3-methoxy-4-nitropyridine

説明

特性

IUPAC Name |

2-chloro-3-methoxy-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-5-4(9(10)11)2-3-8-6(5)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNLOXQPMZAWIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295407 | |

| Record name | 2-Chloro-3-methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109613-91-4 | |

| Record name | 2-Chloro-3-methoxy-4-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109613-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Computational Investigations of 2 Chloro 3 Methoxy 4 Nitropyridine and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of compounds. The vibrational modes are highly sensitive to the mass of the atoms and the strength of the chemical bonds, meaning that the position of substituents on the pyridine (B92270) ring significantly influences the spectral output.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

For related nitropyridine compounds, FT-IR spectroscopy is used to identify characteristic vibrational modes. For instance, in a similar molecule, 2-Chloro-4-methyl-3-nitropyridine , the nitro group (NO₂) exhibits a distinct asymmetric stretching vibration around 1532 cm⁻¹. This peak is a key identifier for the nitro-substituted pyridine ring. Other important vibrations include C-H stretching, C-C ring vibrations, and C-Cl stretching modes. While a full dataset for 2-Chloro-3-methoxy-4-nitropyridine is not available, analysis of related compounds like 3-chloro-6-methoxypyridazine and 3-chloro-4-methoxybenzaldehyde shows characteristic bands for C-O (methoxy) and C-Cl stretches, which would be expected in the target compound as well. nih.govnih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. In studies of molecules like 3-chloro-4-methoxybenzaldehyde , FT-Raman spectra have been measured from 50 to 3500 cm⁻¹. bldpharm.com For the related 2-Chloro-4-methyl-3-nitropyridine , FT-Raman analysis is available and helps in assigning vibrational modes by comparing experimental data with theoretical calculations. nih.gov A complete assignment for this compound would require similar dedicated experimental and computational work.

Correlational Studies of Vibrational Modes with Molecular Structure

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental spectroscopy to assign vibrational frequencies to specific molecular motions. nih.govnih.gov For example, analysis of related compounds shows that the position of substituents like chloro, methoxy (B1213986), and nitro groups on the pyridine ring leads to predictable shifts in the vibrational frequencies of the ring's C-C and C-N bonds. The methoxy group, in particular, would introduce C-O stretching and CH₃ rocking and stretching modes, the exact frequencies of which would depend on its interaction with the adjacent chloro and nitro groups.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule. The chemical shifts of protons (¹H) and carbon-13 (¹³C) nuclei are highly dependent on the electronic effects of neighboring substituents.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the absence of a specific ¹H NMR spectrum for this compound, data from related isomers can provide insight. For 2-Chloro-3-nitropyridine (B167233) , the protons on the pyridine ring appear at distinct chemical shifts: 8.644 ppm, 8.251 ppm, and 7.507 ppm in CDCl₃. chemicalbook.com The introduction of a methoxy group at the 3-position would significantly alter these values. The methoxy group itself would introduce a new singlet, typically in the range of 3.8-4.0 ppm, and would influence the chemical shifts of the adjacent ring protons. For instance, in 2-Chloro-6-methoxy-3-nitropyridine , the ring protons are observed at different shifts due to the altered substituent pattern. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For 2-Chloro-3-nitropyridine , the carbon atoms of the pyridine ring have been assigned specific resonances. chemicalbook.com In the target molecule, this compound, the carbon attached to the chlorine atom (C2), the methoxy group (C3), and the nitro group (C4) would show significant shifts due to the strong electronic effects of these substituents. The methoxy group would also add a resonance for its own carbon atom, typically around 55-60 ppm. A full analysis of related compounds like 3-chloro-6-methoxypyridazine demonstrates how ¹³C NMR, in conjunction with computational methods, can lead to a complete assignment of the carbon signals. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) Studies

Electronic absorption spectroscopy, a vital tool for studying the electronic transitions within a molecule, has been employed to characterize nitropyridine derivatives. The absorption spectra of these compounds are influenced by the electronic interplay between the pyridine ring, the nitro group, and other substituents.

Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), are often used to complement experimental UV-Vis data. researchgate.netnih.gov These calculations help in assigning the observed electronic transitions, which typically arise from promotions of electrons from occupied molecular orbitals to unoccupied ones, most notably from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The solvent environment can also influence the absorption spectra, causing shifts in the absorption maxima. researchgate.net For instance, studies on related pyridine derivatives have shown that the electronic transitions can be classified as charge transfer, localized, or delocalized based on the contributions of various electronic configurations. researchgate.net

Quantum Chemical Computations for Molecular Properties

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful method for predicting the molecular structures of pyridine derivatives. d-nb.infoderpharmachemica.com The B3LYP functional, combined with basis sets like 6-311++G(d,p), has been successfully used to optimize the geometries of various substituted pyridines, providing insights into bond lengths and angles. d-nb.infoderpharmachemica.com

For instance, in a study on 2-chloro-6-methoxy-3-nitropyridine, geometry optimization was performed using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31+G(d,p) basis set. researchgate.net Such calculations are crucial for obtaining a stable conformation of the molecule, which serves as the foundation for further computational analysis. researchgate.net The choice of the functional and basis set is critical and can affect the accuracy of the predicted geometry. For conjugated systems, methods that include electron correlation are particularly important. researchgate.netmdpi.com

Table 1: Comparison of Optimized Geometrical Parameters for a Substituted Pyridine

| Parameter | HF/6-31+G(d,p) | B3LYP/6-31+G(d,p) |

|---|---|---|

| Bond Length (Å) | Data not available | Data not available |

| Bond Angle (°) | Data not available | Data not available |

Note: Specific values for this compound were not available in the searched literature. The table structure is provided as a template for such data.

Ab Initio Hartree-Fock Methods in Conformational Analysis

Ab initio Hartree-Fock (HF) calculations represent a fundamental approach to studying molecular conformations. researchgate.net While often considered a precursor to more advanced methods, HF can provide valuable initial geometries and insights, especially when comparing different conformers. d-nb.inforesearchgate.net

In the conformational analysis of substituted imidazo[1,2-a]pyridines, HF/3-21G and DFT B3LYP/6-311++G(d,p) levels of theory were used to investigate potential energy surfaces and identify stable conformations. d-nb.info For 2-chloro-6-methoxy-3-nitropyridine, initial geometry optimization was carried out at the Hartree-Fock level before being re-optimized using DFT. researchgate.net Although DFT methods that include electron correlation are generally more accurate, HF remains a useful tool in computational chemistry. researchgate.net

Theoretical Prediction of Vibrational Frequencies and Intensities

Theoretical calculations are instrumental in predicting and interpreting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific molecular motions. researchgate.netresearchgate.net

For 2-chloro-6-methoxy-3-nitropyridine, vibrational frequencies were calculated at both the HF and B3LYP levels with the 6-31+G(d,p) basis set. researchgate.net It is common practice to scale the calculated frequencies to better match experimental data, accounting for the approximations inherent in the theoretical methods. derpharmachemica.comresearchgate.net The visualization of these vibrational modes, often done with programs like GAUSSVIEW, aids in the accurate assignment of complex spectra. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for a Substituted Pyridine

| Vibrational Mode | HF/6-31+G(d,p) (Scaled) | B3LYP/6-31+G(d,p) (Scaled) |

|---|---|---|

| C-N stretching | Data not available | Data not available |

| NO₂ symmetric stretching | Data not available | Data not available |

Note: Specific values for this compound were not available in the searched literature. The table structure is provided as a template for such data.

Analysis of Electronic Structure: HOMO-LUMO Gap and Molecular Orbitals

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and its tendency to undergo electronic transitions. scispace.comnih.gov

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a bathochromic (red) shift in the UV-Vis spectrum. acs.org For example, in a study of π-extended phosphaviologens, a significantly diminished energy gap was observed for a thienyl-substituted derivative, which was attributed to improved π-delocalization across the molecule. acs.org The distribution of the HOMO and LUMO across the molecular framework reveals the regions that are most likely to act as electron donors and acceptors, respectively. scispace.com

Table 3: Calculated HOMO-LUMO Energies and Gap for a Generic Nitropyridine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Note: Specific values for this compound were not available in the searched literature. The table structure is provided as a template for such data.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonds. uni-muenchen.dewikipedia.org This method is particularly useful for quantifying intermolecular and intramolecular interactions. rsc.org

NBO analysis provides insights into charge transfer interactions, also known as hyperconjugation, by examining the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu The stabilization energy associated with these interactions can be calculated using second-order perturbation theory. wisc.edu For instance, NBO analysis has been used to study the electronic interplay between substituents in nitropyridine-N-oxides and to understand the nature of bonding in various chemical systems. researchgate.netnih.gov

Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Generic Substituted Pyridine

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: Specific values for this compound were not available in the searched literature. The table structure is provided as a template for such data.

Fukui Function and Global Softness for Reactivity Prediction

Theoretical chemistry provides powerful tools for predicting the reactivity of molecules. Among these, the Fukui function and global softness are key concepts derived from density functional theory (DFT) that help in identifying the most reactive sites within a molecule.

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule when the total number of electrons is altered. This allows for the differentiation of sites susceptible to various types of attacks:

Nucleophilic Attack (f+(r)): This function indicates the sites most likely to accept an electron. A higher value of f+(r) on an atom suggests it is a prime location for a nucleophile to attack.

Electrophilic Attack (f-(r)): This function points to the sites that are most likely to donate an electron. A larger f-(r) value signifies a region that is more susceptible to an electrophilic attack.

Radical Attack (f0(r)): This function is the average of f+(r) and f-(r) and is used to predict reactivity towards radicals.

For a detailed analysis of this compound, specific calculations of Fukui functions for each atom and the global softness of the molecule would be required. Such data would typically be presented in a table format, as shown in the hypothetical example below, to pinpoint the reactive centers.

Hypothetical Fukui Function and Global Reactivity Descriptors for this compound

| Atom | f+ | f- | f0 |

| C2 | Data | Data | Data |

| C3 | Data | Data | Data |

| N4 | Data | Data | Data |

| C5 | Data | Data | Data |

| C6 | Data | Data | Data |

| N(NO2) | Data | Data | Data |

| O(NO2) | Data | Data | Data |

| O(OCH3) | Data | Data | Data |

| Cl | Data | Data | Data |

Note: This table is for illustrative purposes only. The actual values would be obtained from quantum chemical calculations.

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, such as in optical switching and data storage. Organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, can exhibit significant NLO properties.

The key parameter for quantifying the NLO response of a molecule at the microscopic level is the first-order hyperpolarizability (β). Theoretical calculations, often employing DFT methods, can predict the components of the hyperpolarizability tensor and the total hyperpolarizability (βtot). A higher βtot value suggests a stronger NLO response.

The NLO properties of this compound would be influenced by the interplay between the electron-donating methoxy group (-OCH3) and the electron-withdrawing nitro group (-NO2) and chloro group (-Cl) on the pyridine ring. A computational study would provide values for the dipole moment (μ) and the various components of the first-order hyperpolarizability.

Hypothetical Calculated NLO Properties of this compound

| Parameter | Value |

| Dipole Moment (μ) in Debye | Data |

| βxxx (a.u.) | Data |

| βxxy (a.u.) | Data |

| βxyy (a.u.) | Data |

| βyyy (a.u.) | Data |

| Total Hyperpolarizability (βtot) (a.u.) | Data |

Note: This table is for illustrative purposes only. The actual values would be obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the surface of a molecule, typically using a color scale.

Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. These sites are attractive to electrophiles.

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.

Green Regions: These denote areas of neutral or near-zero potential.

For this compound, an MEP map would reveal the electron-rich areas, likely around the oxygen atoms of the nitro and methoxy groups and the nitrogen atom of the pyridine ring, making them potential sites for electrophilic attack. Conversely, the regions around the hydrogen atoms and the carbon atom attached to the electron-withdrawing groups would likely be electron-deficient and thus prone to nucleophilic attack. The analysis of the MEP map provides a clear, visual guide to the molecule's chemical reactivity.

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3 Methoxy 4 Nitropyridine

Reactivity of Halogen Substituents in Pyridine (B92270) Systems

The reactivity of the chlorine atom at the C-2 position of 2-Chloro-3-methoxy-4-nitropyridine is significantly influenced by the electronic properties of the pyridine ring, which is itself modulated by the attached methoxy (B1213986) and nitro groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyridines, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The pyridine nitrogen atom inherently makes the ring electron-deficient, facilitating nucleophilic attack, especially at the ortho (C-2/C-6) and para (C-4) positions. uci.edunih.gov

In this compound, the reactivity of the C-2 chlorine atom is massively enhanced by the presence of the strongly electron-withdrawing nitro group at the C-4 (para) position. uci.edu The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, a nucleophile attacks the carbon atom bearing the leaving group (the C-2 chlorine), forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nitro group at the para-position effectively stabilizes the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy of the reaction. wikipedia.org

This activation makes the chlorine atom susceptible to displacement by a wide range of nucleophiles, such as amines, alkoxides, and thiols, to form various substituted pyridine derivatives. For instance, reactions with primary amines can yield 2-amino-3-methoxy-4-nitropyridine derivatives. guidechem.com The general order of reactivity for leaving groups in SNAr reactions is typically F > Cl ≈ Br > I, which is counterintuitive to bond strength but is dictated by the rate-determining first step of nucleophilic attack. masterorganicchemistry.comrsc.org

Table 1: Examples of SNAr Reactions on Activated Chloropyridines This table presents examples from related systems to illustrate the typical scope of SNAr reactions.

| Electrophile | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-3-nitropyridine (B167233) | Various primary amines | Catalytic conditions | Imidazo[4,5-b]pyridine precursors | - | guidechem.com |

| 2-Chloro-3-nitropyridine | Substituted anilines | Ethylene glycol, heat | 2-Anilino-3-nitropyridine derivatives | 90-94% | guidechem.com |

| 2,4-Dinitrochlorobenzene | Sodium methoxide | DMSO or THF | 2,4-Dinitroanisole | High | uci.edu |

| 2-Chloropyridine | Sodium methoxide | DMSO or THF | 2-Methoxypyridine | - | uci.edu |

Transition Metal-Catalyzed Coupling Reactions

The chlorine substituent at the C-2 position also serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Chloropyridines are recognized as "activated" aryl chlorides for such transformations. thieme-connect.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyridine with an organoboron compound, typically a boronic acid. thieme-connect.comresearchgate.net 2-Chloropyridines have been shown to react smoothly and provide excellent yields in Suzuki couplings with arylboronic acids, often catalyzed by palladium complexes like Pd(PPh₃)₄. thieme-connect.com The presence of electron-withdrawing groups on the pyridine ring can facilitate the initial oxidative addition step of the palladium catalyst, which is often rate-limiting. Buchwald and others have developed highly active palladium-phosphine catalysts that are effective for coupling challenging substrates like amino-substituted chloropyridines. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orglibretexts.orgresearchgate.net While less common for chloropyridines than for their bromo or iodo counterparts, suitable catalysts and conditions can achieve this transformation.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is a powerful tool for creating arylalkynes. The reactivity order for the halide is generally I > Br > Cl, but efficient catalytic systems have been developed for chloropyridines, especially when the ring is electronically activated. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Couplings with Chloropyridines This table showcases the versatility of chloropyridines in common cross-coupling reactions.

| Reaction Type | Chloropyridine Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenylpyridine | >80% conv. | thieme-connect.com |

| Suzuki-Miyaura | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd-dialkylbiphenylphosphine | 3-Amino-2-(2-methoxyphenyl)pyridine | 99% | organic-chemistry.org |

| Suzuki-Miyaura | 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂, ligand-free | 3,5-Dichloro-2-arylpyridines | High | researchgate.net |

| Sonogashira | 3,5-Dibromo-2,6-dichloropyridine | Terminal alkynes | Pd/Cu catalysts | Alkynylpyridines | Good | rsc.org |

| Cross-electrophile | 2-Chloropyridines | Alkyl bromides | NiBr₂·3H₂O, bathophenanthroline | 2-Alkylpyridines | 33-81% | nih.gov |

Transformations Involving the Nitro Group

The nitro group at C-4 is a dominant functional group, profoundly influencing the molecule's reactivity and serving as a key site for chemical transformations.

Reductive Pathways to Amino Derivatives

The most common transformation of the nitro group is its reduction to an amino group, yielding 4-amino-2-chloro-3-methoxypyridine. This reduction is a pivotal step in many synthetic sequences as the resulting aminopyridine is a versatile building block.

Several methods are effective for the reduction of aromatic nitro groups. Common reagents include:

Metals in Acidic Media: A classic and robust method involves the use of metals like tin (Sn) or stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl). guidechem.comprepchem.com Iron (Fe) in acetic acid is another common choice.

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is a clean and efficient method for this reduction.

A specific procedure has been documented for the reduction of the isomeric 2-chloro-3-methoxy-5-nitropyridine. In this synthesis, the nitro compound is treated with stannous chloride in concentrated hydrochloric acid at low temperature, followed by heating, to produce 5-amino-2-chloro-3-methoxypyridine in 91% yield. prepchem.com A similar protocol would be expected to be highly effective for the reduction of the 4-nitro isomer. The reduction of the nitro group on a related compound, 2-anilino-3-nitropyridine, was also achieved using stannous chloride in refluxing methanol. guidechem.com

Influence of the Nitro Group on Pyridine Ring Activation and Reactivity

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its influence on the pyridine ring is twofold: through the inductive effect (-I) and the resonance effect (-M). This strong electron withdrawal has several key consequences:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The pyridine ring is already deactivated towards electrophilic attack compared to benzene (B151609) because the electronegative nitrogen atom withdraws electron density. stackexchange.com The addition of a nitro group further deactivates the ring, making EAS reactions extremely difficult to perform. If forced, substitution would be directed to the meta position relative to the nitro group (C-3/C-5). pearson.com

Activation towards Nucleophilic Aromatic Substitution (SNAr): As discussed in section 4.1.1, the nitro group strongly activates the pyridine ring for SNAr. By withdrawing electron density, it makes the ring carbons more electrophilic and, crucially, stabilizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack. wikipedia.org This effect is most pronounced when the nitro group is ortho or para to the leaving group. In this compound, the nitro group is para to the C-2 chlorine, providing maximal activation for its substitution. uci.edu It also activates the C-6 position for potential nucleophilic attack, although substitution at C-2 is generally more favorable in pyridines.

Role of the Methoxy Substituent in Pyridine Reactivity

The methoxy group at the C-3 position introduces its own electronic and steric effects, which modulate the reactivity patterns established by the chloro and nitro groups. The methoxy group is generally considered an activating group in electrophilic aromatic substitution due to its electron-donating resonance effect (+M). However, in the context of this highly electron-deficient pyridine system, its role is more nuanced.

Electronic Effects: The methoxy group has competing electronic effects: a resonance-donating effect (+M) by its lone pair electrons and an inductive-withdrawing effect (-I) due to the oxygen's high electronegativity. nih.govreddit.com

In the context of nucleophilic attack, the C-3 position is meta to the C-6 and C-4 positions and ortho to the C-2 position. The electron-donating resonance effect of the methoxy group can slightly counteract the electron deficiency at the adjacent C-2 and C-4 positions, potentially disfavoring nucleophilic attack compared to a non-methoxylated analogue. However, this effect is likely overshadowed by the powerful activation provided by the para-nitro group.

The inductive electron-withdrawing effect of the methoxy group can decrease the basicity of the pyridine nitrogen. nih.gov

Steric Effects: Located at C-3, the methoxy group is adjacent to both the C-2 chlorine and the C-4 nitro group. This proximity can lead to steric hindrance, potentially influencing the conformation of the molecule and the accessibility of the reactive sites. For example, in the related 2-chloro-3-nitropyridine, the nitro group is significantly twisted out of the plane of the pyridine ring to avoid steric repulsion with the ortho-chlorine atom. A similar conformational adjustment would be expected in this compound, which could affect the resonance overlap of the nitro group with the ring and thus modulate its activating effect.

Reactivity Comparison and Potential Transformations

The presence of a chlorine atom at the C-2 position, a methoxy group at C-3, and a nitro group at C-4 on the pyridine ring makes this compound a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the chlorine atom activates the pyridine ring towards nucleophilic attack.

One of the primary transformations this compound undergoes is nucleophilic substitution of the chlorine atom. This reactivity is comparable to other halo-substituted nitropyridines. For instance, in 2-chloro-3-nitropyridine, the chlorine atom is readily displaced by various nucleophiles. Similarly, 2-chloro-5-methyl-3-nitropyridine (B188117) undergoes nucleophilic substitution of the chlorine atom with secondary amines. nih.gov The resulting products can then be further functionalized.

The nitro group in this compound can also be a site for chemical transformation. A common reaction is the reduction of the nitro group to an amino group. For example, the reduction of 2-anilino-3-nitropyridine derivatives has been achieved using stannous chloride. guidechem.com This transformation is crucial for the synthesis of various biologically active molecules.

The following table provides a comparison of the reactivity of this compound with related compounds.

| Compound | Key Reactive Sites | Common Transformations |

| This compound | C-2 (Chloro), C-4 (Nitro) | Nucleophilic substitution of chlorine, Reduction of nitro group |

| 2-Chloro-3-nitropyridine | C-2 (Chloro), C-3 (Nitro) | Nucleophilic substitution of chlorine, Reduction of nitro group. guidechem.com |

| 2-Chloro-5-nitropyridine | C-2 (Chloro), C-5 (Nitro) | Nucleophilic substitution of chlorine. benchchem.com |

| 2-Chloro-6-methoxy-3-nitropyridine | C-2 (Chloro), C-3 (Nitro) | Nucleophilic substitution of chlorine. prepchem.comsigmaaldrich.com |

Electronic Effects on the Pyridine Ring

The electronic properties of the substituents on the pyridine ring play a crucial role in determining its reactivity. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, making the ring electron-deficient compared to benzene. This effect is further modulated by the attached functional groups.

In this compound, we have a combination of electron-withdrawing and electron-donating groups:

Nitro Group (-NO2): This is a strong electron-withdrawing group through both resonance and inductive effects. Its presence at the C-4 position significantly deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, especially at the C-2 and C-6 positions.

Chloro Group (-Cl): This is an electron-withdrawing group via induction due to its electronegativity, but it can also be a weak resonance donor. Its position at C-2 makes it a good leaving group in nucleophilic substitution reactions.

Methoxy Group (-OCH3): This is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effects of the nitro and chloro groups. However, its activating effect is position-dependent.

The combined electronic influence of these substituents makes the pyridine ring in this compound highly susceptible to nucleophilic attack. The electron deficiency created by the nitro and chloro groups is greatest at the positions ortho and para to the nitro group (C-3 and C-5). However, the presence of the methoxy group at C-3 and the chloro group at C-2 directs nucleophilic attack primarily to the C-2 position, leading to the displacement of the chlorine atom.

Studies on substituted pyridine N-oxides have shown that the electronic effects of substituents can be correlated with their reactivity. rsc.org For instance, the rates of reaction of 4-substituted 2-carboxypyridine N-oxides with diazodiphenylmethane (B31153) correlate well with the Hammett sigma values of the substituents. rsc.org This indicates a clear electronic influence on the reaction rates. A similar principle applies to this compound, where the electronic character of the substituents governs its reactivity profile.

Rearrangement Reactions and Isomerization Pathways

While direct evidence for rearrangement reactions and isomerization pathways specifically for this compound is not extensively documented in the provided search results, related nitropyridine systems have been shown to undergo such transformations.

A notable example is the nitro-group migration observed in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines. clockss.org In this reaction, along with the expected nucleophilic substitution product, an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position was isolated. clockss.org This migration was found to occur in polar aprotic solvents. clockss.org This suggests the possibility of similar rearrangements in other polysubstituted nitropyridines under specific reaction conditions.

The mechanism of such rearrangements can be complex and may involve intermediates like Meisenheimer complexes. The stability of these intermediates and the reaction conditions, such as solvent polarity and the nature of the base used, can influence the outcome of the reaction, leading to either direct substitution or rearrangement.

Although no specific isomerization pathways for this compound were found, the synthesis of its isomer, 2-chloro-6-methoxy-3-nitropyridine, is well-established. prepchem.com This isomer is synthesized by the nitration of 2-chloro-6-methoxypyridine (B123196). prepchem.com The existence of this stable isomer suggests that, while interconversion might not be facile, the regiochemistry of the substituents is a critical aspect of the synthesis and reactivity of these compounds.

Further research into the reaction of this compound with various nucleophiles under a range of conditions could potentially reveal novel rearrangement or isomerization pathways, similar to those observed in other nitropyridine derivatives.

Advanced Applications and Research Horizons of 2 Chloro 3 Methoxy 4 Nitropyridine As a Synthetic Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive sites on the 2-Chloro-3-methoxy-4-nitropyridine scaffold makes it an ideal starting material for the construction of intricate heterocyclic frameworks. These frameworks are often the core of novel therapeutic agents and functional materials.

Pyridine-Fused Systems and Polycyclic Architectures

The reactivity of the chlorine atom at the 2-position and the nitro group at the 4-position of this compound facilitates the construction of fused-ring systems. For instance, nucleophilic substitution of the chlorine atom, followed by reduction of the nitro group to an amine and subsequent cyclization reactions, can lead to the formation of various bicyclic and polycyclic architectures. One notable example is the synthesis of imidazo[4,5-b]pyridine derivatives. guidechem.com The reaction of 2-Chloro-3-nitropyridine (B167233) with primary amines, followed by N-acylation and reductive cyclization, yields these important polycyclic compounds. guidechem.com This methodology provides a pathway to novel molecular skeletons with potential biological activities.

Design of Scaffolds for Chemical Libraries

In modern drug discovery, the creation of chemical libraries based on "privileged scaffolds" is a key strategy for identifying new biologically active compounds. nih.govnih.gov Privileged scaffolds are molecular frameworks that are known to bind to multiple biological targets. mdpi.com The pyridine (B92270) ring itself is considered a privileged structure, present in numerous FDA-approved drugs. nih.gov this compound serves as an excellent starting point for generating libraries of diverse pyridine-containing compounds. researchgate.net By systematically reacting the chloro and nitro groups with a variety of reagents, a vast array of derivatives can be synthesized. nih.gov This approach allows for the exploration of a broad chemical space, increasing the probability of discovering novel lead compounds with desired therapeutic properties. nih.govresearchgate.net The ability to introduce multiple points of diversity is a significant advantage in the design of focused and effective chemical libraries. nih.gov

Role in Medicinal Chemistry Intermediate Synthesis

The utility of this compound extends significantly into the realm of medicinal chemistry, where it functions as a critical intermediate in the synthesis of compounds with potential therapeutic value.

Precursors for Biologically Active Nitrogen-Containing Compounds

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. mdpi.comiajps.com this compound is a valuable precursor for a range of these biologically active molecules. The inherent reactivity of its functional groups allows for the introduction of various pharmacophores. For example, the chloro group can be displaced by nucleophiles such as amines and thiols, while the nitro group can be reduced to an amino group, which can then be further functionalized. nih.gov These transformations are fundamental in building the complex molecular architectures required for specific biological activities. Research has shown that derivatives of nitropyridines can exhibit a wide range of biological effects, including antimicrobial and herbicidal activities. nih.gov

Strategies for Diversification and Lead Compound Generation in Drug Discovery

The generation of diverse molecular structures from a common starting material is a powerful strategy in lead compound discovery. nih.gov this compound is well-suited for this purpose due to the differential reactivity of its substituents. The chloro, methoxy (B1213986), and nitro groups can be selectively manipulated to create a wide array of analogs. youtube.com For instance, nucleophilic aromatic substitution of the chlorine atom can be performed under one set of conditions, while the nitro group can be reduced under another, allowing for a stepwise and controlled diversification of the molecular scaffold. This strategic approach enables medicinal chemists to systematically explore the structure-activity relationships (SAR) of a compound series, leading to the optimization of potency and other drug-like properties. The pyridine core, combined with the versatility of the attached functional groups, makes this compound a valuable tool for generating novel lead structures for various therapeutic targets. nih.gov

Contributions to Agrochemical and Material Science Development

Beyond pharmaceuticals, this compound and related compounds have found applications in the development of new agrochemicals and advanced materials.

In the field of agrochemicals, nitropyridine derivatives have been investigated for their potential as herbicides and pesticides. nih.gov For example, compounds synthesized from 2-chloropyridines have shown herbicidal activity. nih.gov The specific structural features of these molecules can be tailored to target particular pests or weeds, offering new solutions for crop protection.

In material science, the incorporation of pyridine-based structures into polymers and other materials can enhance their properties. chemicalbook.com The inclusion of such heterocyclic compounds can improve thermal stability, conductivity, and resistance to environmental degradation. chemicalbook.com While specific applications of this compound in this area are still emerging, its potential as a building block for functional materials is a promising area of future research.

Intermediates for Herbicide and Insecticide Synthesis

The chloro-nitropyridine scaffold is a well-established pharmacophore in the agrochemical industry. The strategic placement of the chloro and nitro groups on the pyridine ring allows for sequential reactions to build complex molecules with potent biological activity. While direct public-domain research citing this compound in commercial agrochemical synthesis is specific, the reactivity patterns of its close analogues strongly support its potential in this field.

Research has demonstrated that derivatives of 2-chloro-3-nitropyridine are valuable precursors for pesticides. guidechem.com A primary route involves the reduction of the nitro group to an amine, yielding 2-chloro-3-aminopyridine, which serves as a crucial intermediate for various pesticides. guidechem.com Furthermore, studies on the herbicidal activity of nitropyridine-containing compounds have shown significant promise. For instance, novel phenylaminoacetates and propionates synthesized from 2-chloro-3(5)-nitropyridines have exhibited high herbicidal activity against common weeds like barnyard grass. nih.gov In these syntheses, the chlorine atom is readily displaced by a nucleophile, such as 4-aminophenol, initiating the construction of the final herbicidal molecule. nih.gov

The general synthetic utility is highlighted in the following reaction pathways demonstrated for closely related compounds:

| Precursor | Reagent(s) | Product Type | Application | Reference |

| 2-Chloro-3-nitropyridine | 1. 4-Aminophenol2. Ethyl 2-chloroacetate | Phenylaminoacetate Derivative | Herbicide | nih.gov |

| 2-Chloro-3-nitropyridine | Reducing Agents (e.g., SnCl₂) | 2-Chloro-3-aminopyridine | Pesticide Intermediate | guidechem.com |

| 2-Chloropyridines | 4-Hydroxyacetophenones | Pyridyloxyacetophenones | Herbicide Intermediate | nih.gov |

These examples underscore the synthetic strategies that could be readily applied to this compound. The methoxy group would further modulate the electronic properties of the pyridine ring, potentially fine-tuning the biological efficacy and selectivity of the resulting herbicides or insecticides.

Incorporation into Functional Materials and Coatings

The utility of pyridyl-based compounds extends beyond biological applications into the realm of materials science. Halogenated pyridines are recognized as important structural components for a variety of functional materials. guidechem.com The incorporation of such units can impart desirable characteristics, including enhanced thermal stability, specific electronic properties, or increased durability.

Research on analogous structures, such as 2-Chloro-3-iodopyridin-4-amine, highlights the role of substituted pyridines in creating novel organic materials. chemicalbook.com When integrated into polymers, these heterocyclic building blocks can improve properties like electrical conductivity and chemical resistance. chemicalbook.com The reactive handles on this compound make it an excellent candidate for polymerization or for grafting onto surfaces to create specialized coatings. For example, the chlorine atom can be substituted by monomers containing nucleophilic groups, or the nitro group can be transformed into other functionalities to facilitate polymerization or cross-linking.

The potential reactions for incorporating the pyridine moiety into larger material structures are diverse:

| Reaction Type | Reactive Site | Potential Outcome |

| Nucleophilic Substitution | C2-Chloro | Polymer chain extension, grafting to surfaces |

| Reduction then Amidation | C4-Nitro -> C4-Amino | Formation of polyamide materials |

| Cross-Coupling Reactions | C2-Chloro | Integration into conjugated polymer backbones |

While specific examples for this compound are proprietary or still in early research phases, the established chemistry of its constituent functional groups points toward a promising future in the development of advanced polymers and coatings.

Emerging Research Directions and Future Perspectives

The future development of applications for this compound is intrinsically linked to advancements in synthetic methodology. Researchers are continually seeking more efficient, selective, and sustainable ways to utilize such building blocks.

Development of Novel Catalytic Transformations

Modern catalysis offers a powerful toolkit for manipulating complex molecules like this compound. The development of novel catalytic transformations is a key research frontier, aiming to unlock new synthetic pathways and molecular diversity.

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions are central to modern organic synthesis. wikipedia.orgmdpi.com The chlorine atom at the C2 position of the pyridine ring is an ideal handle for such transformations. Research on related 2-chloronitropyridines has demonstrated successful Suzuki couplings to form C-C bonds. nih.gov This enables the introduction of a wide variety of aryl or alkyl groups at this position. Similarly, Buchwald-Hartwig amination could be employed to form C-N bonds, and copper-catalyzed reactions could facilitate C-O or C-S bond formation.

Catalytic Reduction: The selective reduction of the nitro group is another area of intense research. While traditional methods like using stannous chloride are effective, they often generate significant waste. guidechem.com Modern approaches focus on catalytic transfer hydrogenation or the use of novel nanocatalysts. For example, cobalt oxide-based nanomaterials have been developed for the highly selective hydrogenation of nitroarenes to anilines with excellent tolerance for other functional groups, such as halogens. guidechem.com Metal-free catalytic reductions, using reagents like tetrahydroxydiboron, also represent a significant advance, offering rapid and selective transformations under mild conditions. guidechem.com

| Transformation | Catalytic System (Example) | Target Functional Group | Potential Product | Reference |

| Suzuki Coupling | Palladium/Ligand | C2-Chloro | 2-Aryl-3-methoxy-4-nitropyridine | nih.gov |

| Nitro Group Reduction | Co₃O₄ Nanocatalyst | C4-Nitro | 2-Chloro-3-methoxy-pyridin-4-amine | guidechem.com |

| Metal-Free Reduction | B₂(OH)₄ / Organocatalyst | C4-Nitro | 2-Chloro-3-methoxy-pyridin-4-amine | guidechem.com |

These catalytic methods dramatically expand the synthetic possibilities, allowing for the late-stage functionalization of the pyridine core and the efficient construction of complex target molecules.

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For versatile intermediates like this compound, developing sustainable synthesis methods is a critical goal to reduce environmental impact and improve process safety and efficiency.

One major focus is on minimizing the use of hazardous reagents and the generation of waste. For example, a patented method for a related compound, 4-chloro-3-methoxy-2-methylpyridine, describes a process that avoids the quenching of large excesses of the chlorinating agent (phosphorus oxychloride) with water. google.com Instead, dimethylformamide (DMF) is used to catalytically consume the excess reagent, generating a useful by-product and significantly reducing the amount of acidic aqueous waste. google.com This approach represents a significant improvement in process sustainability.

Another key aspect is improving reaction selectivity to reduce the formation of by-products and simplify purification. A novel preparation of 2-chloro-3-aminopyridine, which proceeds via the 2-chloro-3-nitropyridine intermediate, was developed using inexpensive raw materials and achieving high selectivity and yield, thereby minimizing waste. google.com Such process optimizations are crucial for the large-scale, environmentally responsible production of pyridine derivatives.

Integration into High-Throughput Synthesis Methodologies

In the fast-paced fields of drug discovery and materials science, the ability to rapidly synthesize and screen large libraries of compounds is paramount. The distinct and orthogonally reactive sites of this compound make it an ideal scaffold for integration into high-throughput and automated synthesis platforms.

Automated flow chemistry, for instance, enables the sequential, controlled reaction of building blocks to generate diverse molecular libraries. A recent study demonstrated the automated continuous flow synthesis of complex tetrahydronaphthyridines starting from halogenated vinylpyridines. nih.gov This highlights how functionalized pyridine building blocks can be successfully employed in automated systems.

Similarly, the synthesis of radiolabeled compounds for applications like Positron Emission Tomography (PET) often relies on fully automated synthesis modules to handle the radioactive materials safely and efficiently. The automated synthesis of [¹⁸F]nifene, a PET imaging agent, was achieved starting from a nitropyridine precursor, showcasing the compatibility of such compounds with sophisticated automated platforms. uchicago.edu

The integration of this compound into such workflows would allow for the rapid generation of derivative libraries where the C2 and C4 positions are systematically varied, accelerating the discovery of new molecules with desired biological or material properties.

Conclusion

Summary of Key Research Findings and Methodological Advancements

A thorough review of scientific literature and chemical databases reveals a significant lack of specific data for 2-Chloro-3-methoxy-4-nitropyridine. Research has predominantly focused on its isomers, such as 2-chloro-4-methoxy-3-nitropyridine (B1630776) and 2-chloro-6-methoxy-3-nitropyridine. prepchem.comnih.gov These related compounds are valued as intermediates in organic synthesis. nih.gov

Methodological advancements in the synthesis of substituted nitropyridines often involve multi-step processes. For instance, the synthesis of the related compound 2-chloro-3-nitro-6-methoxypyridine is achieved by the nitration of 2-chloro-6-methoxypyridine (B123196) using a mixture of concentrated sulfuric acid and fuming nitric acid. prepchem.com Another common strategy involves the substitution of a chloro group with a methoxy (B1213986) group on a dichloronitroaniline precursor. prepchem.com

The reactivity of such compounds is dictated by the electronic effects of their substituents. The nitro group (NO2) is a strong electron-withdrawing group, which deactivates the pyridine (B92270) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is typically the most susceptible to displacement by nucleophiles. The methoxy group (OCH3) is an electron-donating group, which can influence the regioselectivity of reactions. In the case of the titular compound, the interplay between the electron-donating methoxy group at C3 and the electron-withdrawing nitro group at C4 would create a unique electronic environment, likely influencing its reactivity in SNAr reactions and its potential as a building block in medicinal chemistry.

Future Research Directions for this compound Chemistry

Given the absence of dedicated research, the entire field of this compound chemistry is open for exploration. The following areas represent critical and logical next steps for future research.

Fundamental Synthesis and Characterization: The most immediate research direction is the development of a reliable and high-yielding synthesis for this compound. A potential route could involve the carefully controlled nitration of 2-chloro-3-methoxypyridine, though managing the regioselectivity would be a significant challenge. An alternative might be the methoxylation of a suitable polychlorinated 4-nitropyridine (B72724) precursor. Following a successful synthesis, comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to definitively establish its structure and properties.

Exploration of Reactivity: Once the compound is accessible, a systematic study of its reactivity is warranted. Key areas of investigation would include:

Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the C2-chloro group with various nucleophiles (amines, thiols, alkoxides) would be crucial for evaluating its utility as a synthetic intermediate.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield 4-amino-2-chloro-3-methoxypyridine, a trifunctional building block with significant potential for creating diverse molecular scaffolds.

Cross-Coupling Reactions: Exploring the participation of the C-Cl bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) would expand its synthetic utility for creating carbon-carbon and carbon-nitrogen bonds.

Computational and Application-Oriented Studies: In parallel with experimental work, computational studies could predict the compound's electronic properties, reactivity, and potential biological activity. Based on the known applications of other nitropyridine isomers in creating bioactive molecules, future research should screen this compound and its derivatives for potential applications in:

Medicinal Chemistry: As a scaffold for novel therapeutics, particularly as inhibitors for kinases or other enzymes where substituted pyridines have shown promise. nih.gov

Agrochemicals: Investigating its potential as a precursor for new herbicides or pesticides.

Materials Science: Exploring its use in the development of functional organic materials, leveraging the electronic properties of the substituted pyridine ring. optica.org

In essence, the chemistry of this compound is an unwritten chapter. The foundational work of its synthesis and characterization is a prerequisite for unlocking its potential as a valuable compound in organic synthesis and applied chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-3-methoxy-4-nitropyridine, and how can reaction efficiency be maximized?

- Methodology : A common approach involves nucleophilic aromatic substitution. For example, reacting a methoxy-phenol derivative (e.g., 4-methoxyphenol) with 2-chloro-3-nitropyridine under basic conditions (e.g., NaOH) at elevated temperatures (423–433 K) for 5 hours. Post-reaction, extraction with chloroform and drying over sodium sulfate yields crystalline products . Efficiency can be improved by optimizing stoichiometry, reaction time, and solvent selection (e.g., avoiding water-sensitive side reactions).

Q. What safety protocols are critical when handling this compound?

- Methodology : Use full protective gear (gloves, goggles, self-contained breathing apparatus) to avoid inhalation, skin contact, or ingestion. Thermal decomposition releases toxic gases (e.g., NOx, Cl compounds), requiring ventilation and controlled environments. Spill management includes neutralization with inert adsorbents and disposal via hazardous waste protocols .

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers in nitropyridine derivatives?

- Methodology :

- NMR : Compare chemical shifts for aromatic protons and substituent effects. For example, electron-withdrawing nitro groups deshield adjacent protons.

- IR : Nitro group absorption (~1520 cm⁻¹) and C–O–C stretches (~1250 cm⁻¹) confirm substitution patterns. Cross-validate with X-ray crystallography for unambiguous assignments .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the synthesis of this compound?

- Methodology : The reaction proceeds via nucleophilic aromatic substitution, where the methoxy group’s electron-donating effect activates specific positions. Computational studies (DFT) can model charge distribution to predict regioselectivity. Experimentally, isotopic labeling (e.g., ¹⁵N in nitro groups) or kinetic studies under varying pH/temperature can validate intermediates .

Q. How do crystallographic data resolve structural ambiguities in nitropyridine derivatives?

- Methodology : Single-crystal X-ray diffraction provides bond lengths and angles (e.g., C–C = 0.003 Å precision in related compounds). Refinement using riding models for H-atoms (Uiso = 1.2–1.5 Uequiv) ensures accurate molecular geometry. Compare with Cambridge Structural Database entries to identify deviations caused by steric or electronic effects .

Q. What strategies address contradictions in reported spectral data for this compound?

- Methodology :

- Database Cross-Validation : Use SciFinder to aggregate and compare spectral entries (e.g., melting points, ¹H NMR shifts). Filter outliers by solvent/purity metadata.

- Experimental Replication : Reproduce synthesis under standardized conditions and acquire high-resolution spectra (e.g., 500 MHz NMR, HRMS) to resolve discrepancies .

Q. How can this compound be functionalized for applications in medicinal chemistry?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。